Androcymbine

Description

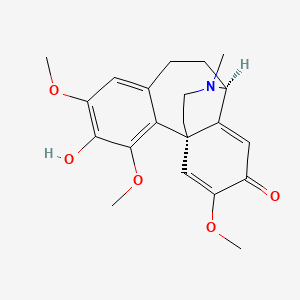

Structure

3D Structure

Properties

Molecular Formula |

C21H25NO5 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(1R,10S)-4-hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one |

InChI |

InChI=1S/C21H25NO5/c1-22-8-7-21-11-17(26-3)15(23)10-13(21)14(22)6-5-12-9-16(25-2)19(24)20(27-4)18(12)21/h9-11,14,24H,5-8H2,1-4H3/t14-,21+/m0/s1 |

InChI Key |

ABMMKLCVJJTPJD-LHSJRXKWSA-N |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CCC4=CC(=C(C(=C34)OC)O)OC)OC |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CCC4=CC(=C(C(=C34)OC)O)OC)OC |

Synonyms |

androcymbine |

Origin of Product |

United States |

Isolation and Structural Characterization of Androcymbine from Natural Sources

Identification of Botanical Origin and Distribution

Androcymbine is naturally found in plants belonging to the Colchicaceae family. pacificbulbsociety.orgnih.gov Historically, the genus Androcymbium was recognized as a primary source, with species native to Africa, the Mediterranean, and the Middle East. pacificbulbsociety.orgnih.gov However, based on taxonomic revisions, species of Androcymbium are now generally included within the genus Colchicum. pacificbulbsociety.org Therefore, this compound and its derivatives can be isolated from various Colchicum species. researchgate.netresearchgate.net

Plants from which this compound and related compounds have been isolated include:

Androcymbium gramineum researchgate.net

Androcymbium hierrense researchgate.net

Androcymbium palaestinum (now Colchicum palaestinum) pacificbulbsociety.orgnih.govresearchgate.net

Colchicum ritchii datapdf.com

Colchicum cornigerum chemistry-chemists.com

Colchicum cilicicum researchgate.net

Colchicum stevenii researchgate.net

The distribution of these plants spans from the Mediterranean region and western Asia to Africa. pacificbulbsociety.orgresearchgate.net

Methodologies for Extraction and Primary Fractionation

The initial step in isolating this compound involves extracting the crude alkaloids from the plant material. This is typically followed by a primary fractionation to separate the complex mixture into simpler groups of compounds. nih.gov

Solvent Extraction Techniques

Solvent extraction is a fundamental method used to draw out the desired compounds from the plant matrix based on their solubility. organomation.comvinanhatrang.com The choice of solvent is crucial and is often guided by the principle that "like dissolves like". nih.gov

For the extraction of alkaloids like this compound, polar solvents are commonly employed. nih.gov The process often begins with defatting the powdered plant material with a nonpolar solvent like petroleum ether to remove lipids and other nonpolar substances. datapdf.com Following this, the primary extraction is carried out using a polar solvent.

Commonly Used Solvents for Extraction:

| Solvent | Type | Rationale for Use |

| Methanol | Polar | Effective in dissolving a wide range of alkaloids, including this compound and its derivatives. nih.govresearchgate.netresearchgate.net |

| Ethanol | Polar | Another effective polar solvent for extracting alkaloids. researchgate.net |

| Hexane (B92381) | Nonpolar | Primarily used for initial defatting of plant material. datapdf.comcutm.ac.in |

The extraction process can be performed using various techniques, including maceration, where the plant material is soaked in the solvent for an extended period, or more advanced methods like Soxhlet extraction for continuous extraction. nih.govorganomation.com

Liquid-Liquid Partitioning Strategies

Following the initial solvent extraction, liquid-liquid partitioning (also known as solvent partitioning or liquid-liquid extraction) is employed to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgphenomenex.comlibretexts.org This technique is instrumental in separating alkaloids from other classes of compounds present in the crude extract. scribd.com

The process generally involves dissolving the crude extract in a mixture of water and an immiscible organic solvent in a separatory funnel. researchgate.netyoutube.com The mixture is shaken to allow the compounds to partition between the two layers. The layers are then separated, and the process can be repeated with fresh solvent to improve the separation efficiency. researchgate.net The choice of organic solvent is critical and can range from nonpolar solvents like hexane to more polar ones like ethyl acetate, depending on the properties of the target compounds. researchgate.net

Advanced Purification Methodologies

After the initial extraction and fractionation, the resulting mixture still contains a variety of similar alkaloids. To isolate pure this compound, more sophisticated purification techniques are necessary.

Chromatographic Separation Techniques (e.g., HPLC, TLC, Flash Chromatography, SFC)

Chromatography is a powerful set of techniques used to separate the components of a mixture. britannica.commoravek.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. neu.edu.tr

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the number of components in a mixture and to determine the optimal solvent system for separation. researchgate.netresearchgate.netsgkgdcvinukonda.ac.in It involves spotting the mixture onto a plate coated with an adsorbent (stationary phase) like silica (B1680970) gel and developing it in a chamber with a suitable solvent mixture (mobile phase). sgkgdcvinukonda.ac.inbiotage.com

Flash Chromatography: This is a preparative technique that uses air pressure to speed up the movement of the mobile phase through a column packed with a stationary phase (commonly silica gel). nih.gov It is an efficient method for the rapid separation of compounds from a mixture. biotage.com In the isolation of this compound-related compounds, a gradient solvent system, such as hexanes-chloroform-methanol, may be used to elute different fractions from the column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique used for both analytical and preparative purposes. rajithperera.com It utilizes high pressure to pump the mobile phase through a column containing a stationary phase with very small particle sizes, leading to high-resolution separations. nih.gov For the final purification of this compound and its analogues, preparative and semi-preparative HPLC are often employed, using columns like Gemini and gradient solvent systems such as methanol-water with formic acid. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can be advantageous for separating certain types of compounds.

Table of Chromatographic Techniques Used in this compound Isolation:

| Technique | Phase | Primary Use |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Analytical | Monitoring reaction progress and determining solvent systems. biotage.com |

| Flash Chromatography | Preparative | Initial separation of crude extracts into fractions. nih.gov |

Crystallization Approaches

Crystallization is a crucial final step in obtaining a highly pure solid compound. researchgate.net After chromatographic purification, the fraction containing this compound is concentrated, and a suitable solvent or solvent mixture is used to induce crystallization. clockss.org The pure compound will form a crystalline solid, leaving impurities behind in the solution. The process may involve dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, or using a solvent system where the compound is sparingly soluble. researchgate.net The resulting crystals can then be collected by filtration. For instance, this compound has been obtained as colorless prisms. clockss.org

Spectroscopic and Spectrometric Elucidation of Chemical Structure

The determination of this compound's chemical structure was accomplished through the comprehensive analysis of its spectroscopic and spectrometric data. Techniques such as mass spectrometry, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy each provided crucial pieces of the structural puzzle. rsc.organu.edu.au

Mass Spectrometry (MS)

Mass spectrometry was vital in establishing the molecular formula of this compound. High-resolution mass spectrometry (HRMS) determined the molecular formula to be C₂₁H₂₅NO₅. rsc.org The parent ion peak was observed at m/e 371, confirming the molecular weight. rsc.org Further fragmentation analysis provided insights into the different components of the molecule. For instance, the formation of O-acetylthis compound and O-methylthis compound, with parent peaks at m/e 413 and 385 respectively, indicated the presence of a hydroxyl group that could be acetylated and methylated. rsc.org

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displayed characteristic absorption bands that pointed towards the presence of a cross-conjugated cyclohexadienone system. rsc.org Key absorptions were observed at 1665, 1635, and 1615 cm⁻¹. rsc.org The band at 1665 cm⁻¹ was particularly indicative of this system and was absent in the spectra of this compound reduction products. rsc.org The presence of a phenolic hydroxyl group was also supported by IR data. rsc.org

Interactive IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 1665 | Cross-conjugated cyclohexadienone | rsc.org |

| 1635 | Cross-conjugated cyclohexadienone | rsc.org |

| 1615 | Cross-conjugated cyclohexadienone | rsc.org |

| 3500 | Hydroxyl group (in rearranged product) | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of this compound provided further evidence for the proposed chromophore. It showed absorption maxima (λmax) at 216, 240, and 278 mµ, which is consistent with the presence of isolated aromatic and dienone chromophores. rsc.org A synthetically produced this compound skeleton showed similar absorption maxima at 240 and 280 mµ. rsc.org

Interactive UV-Vis Spectroscopy Data Table

| λmax (mµ) | Chromophore Assignment | Reference |

| 216 | Dienone and aromatic systems | rsc.org |

| 240 | Dienone and aromatic systems | rsc.orgrsc.org |

| 278 | Dienone and aromatic systems | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were indispensable in elucidating the fine details of this compound's structure, including the number and connectivity of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound confirmed the presence of several key structural features. rsc.org It showed signals for three methoxyl groups (τ 6.37, 6.18, and 5.98), one N-methyl group (τ 7.64), one aromatic proton (a singlet at τ 3.82), and two olefinic protons (singlets at τ 3.73 and 3.17). rsc.org The presence of a phenolic hydroxyl group was confirmed by its disappearance in a NaOD-D₂O exchange experiment. rsc.org

Interactive ¹H NMR Data Table

| Chemical Shift (τ) | Multiplicity | Integration | Assignment | Reference |

| 3.17 | s | 1H | Olefinic proton | rsc.org |

| 3.73 | s | 1H | Olefinic proton | rsc.org |

| 3.82 | s | 1H | Aromatic proton | rsc.org |

| 5.98 | s | 3H | Methoxyl group | rsc.org |

| 6.18 | s | 3H | Methoxyl group | rsc.org |

| 6.37 | s | 3H | Methoxyl group | rsc.org |

| 7.64 | s | 3H | N-methyl group | rsc.org |

¹³C NMR Spectroscopy: While early papers focused more on ¹H NMR, later studies and the general understanding of phenethylisoquinoline alkaloids highlight the importance of ¹³C NMR in confirming the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum would definitively identify the carbons of the cyclohexadienone ring, the aromatic ring, the methoxy (B1213986) groups, the N-methyl group, and the remaining aliphatic carbons. For example, the carbonyl carbon of the cyclohexadienone would appear significantly downfield.

Interactive ¹³C NMR Data Table (Predicted Ranges based on Similar Structures)

| Chemical Shift (δ, ppm) | Carbon Type | Reference |

| ~180-200 | C=O (Ketone) | compoundchem.comweebly.com |

| ~120-150 | Aromatic/Olefinic C | compoundchem.comweebly.com |

| ~100-120 | Aromatic/Olefinic C-H | compoundchem.comweebly.com |

| ~55-65 | O-CH₃ | compoundchem.comweebly.com |

| ~40-50 | N-CH₃ | compoundchem.comweebly.com |

| ~20-60 | Aliphatic C | compoundchem.comweebly.com |

The collective data from these spectroscopic and spectrometric methods allowed researchers to confidently assign the structure of this compound, a crucial step that also shed light on the biosynthesis of related alkaloids like colchicine (B1669291). nih.gov

Elucidation of Androcymbine Biosynthesis Pathways

Investigation of Precursor Molecules and Intermediates

The biosynthesis of androcymbine, like other phenethylisoquinoline alkaloids, begins with primary metabolites derived from the shikimate pathway. nih.gov Extensive research, including isotope labeling and feeding experiments in plants such as Colchicum autumnale, has identified the foundational precursor molecules and key downstream intermediates. core.ac.ukrsc.org

The journey begins with two aromatic amino acids: L-phenylalanine and L-tyrosine. researchgate.net These are converted through a series of steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which serve as the immediate building blocks for the isoquinoline (B145761) core. researchgate.netnih.gov The condensation of these two molecules forms the central phenethylisoquinoline scaffold. researchgate.net

Tracer experiments have been fundamental in mapping the pathway. For instance, feeding plants with labeled versions of proposed intermediates and then detecting the label in the final product confirms their role in the pathway. researchgate.netrsc.org Through such methods, (S)-autumnaline was identified as the crucial precursor that undergoes intramolecular oxidative coupling to form the this compound skeleton. researchgate.net O-methylthis compound is another critical intermediate, formed from the methylation of this compound, which then proceeds toward colchicine (B1669291). rsc.org

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Type | Name | Role in Pathway |

|---|---|---|

| Primary Precursor | L-Tyrosine | Provides the isoquinoline ring and part of the phenethyl side chain. researchgate.net |

| Primary Precursor | L-Phenylalanine | Contributes to the phenethyl portion of the molecule. researchgate.net |

| Intermediate | Dopamine | Derived from L-tyrosine; forms the isoquinoline core. researchgate.net |

| Intermediate | (S)-Norcoclaurine | The first committed intermediate of the benzylisoquinoline alkaloid pathway, a related pathway. researchgate.net The phenethylisoquinoline pathway follows a similar initial condensation. |

| Key Intermediate | (S)-Autumnaline | The direct precursor that undergoes oxidative coupling to form the this compound skeleton. researchgate.net |

| Target Compound / Intermediate | This compound | Product of the oxidative coupling of autumnaline and a precursor to colchicine. core.ac.uk |

| Intermediate | O-methylthis compound | A methylated form of this compound that is further processed in the pathway to colchicine. rsc.orgdntb.gov.ua |

Enzymatic Transformations and Pathway Steps

The assembly of this compound from its precursors is orchestrated by a series of specific enzymes that catalyze each transformation with high efficiency and stereoselectivity. These enzymes belong to well-known families, including synthases, oxidases, and methyltransferases.

The biosynthetic sequence is initiated by a Pictet-Spengler condensation reaction. In the closely related benzylisoquinoline alkaloid pathways, this step is catalyzed by a norcoclaurine synthase (NCS), which condenses dopamine with 4-HPAA. researchgate.netresearchgate.net A similar enzymatic activity is presumed for the formation of the phenethylisoquinoline backbone.

Following the creation of the basic scaffold, the intermediate undergoes a series of modifications, including hydroxylations and O-methylations, to produce (S)-autumnaline. These steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov

The defining step in this compound formation is the intramolecular oxidative coupling of (S)-autumnaline. This reaction, which forms the characteristic dienone structure, is catalyzed by a specific cytochrome P450 enzyme. clockss.orgnih.gov This type of phenol (B47542) coupling is a common strategy in nature for constructing complex alkaloid skeletons. clockss.org Subsequent steps can involve further methylation, for example, the conversion of this compound to O-methylthis compound, which is then a substrate for the ring expansion that leads to colchicine. rsc.orgnih.gov

Table 2: Key Enzymatic Steps in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Step in Pathway |

|---|---|---|---|

| Synthase | Norcoclaurine Synthase (NCS) family | Pictet-Spengler condensation of dopamine and an aldehyde. researchgate.net | Formation of the core isoquinoline structure. |

| Methyltransferase | O-methyltransferases (OMTs) | Transfer of a methyl group from SAM to a hydroxyl group on the isoquinoline ring system. nih.gov | Modification of intermediates leading to (S)-autumnaline. |

| Oxidase | Cytochrome P450s (CYPs) | Hydroxylation of the aromatic rings. nih.gov | Functionalization of the phenethylisoquinoline backbone. |

| Oxidase | Cytochrome P450s (CYPs) | Intramolecular phenolic oxidative coupling of (S)-autumnaline. nih.gov | Formation of the tricyclic this compound skeleton. |

Genetic and Molecular Biology Approaches in Biosynthesis Research

The identification of the specific genes and enzymes responsible for this compound biosynthesis has been greatly accelerated by modern molecular biology techniques. These approaches allow researchers to move from hypothetical pathways based on chemical logic to confirmed genetic blueprints.

A powerful strategy involves the combined use of transcriptomics and metabolomics. nih.gov By analyzing the gene expression profiles (transcriptomes) and chemical profiles (metabolomes) of different tissues from an alkaloid-producing plant like Gloriosa superba or Colchicum autumnale, researchers can identify candidate genes. researchgate.netnih.gov Genes that show high expression in tissues where this compound and its derivatives are abundant become strong candidates for involvement in the biosynthetic pathway. nih.gov This co-expression analysis has been crucial for pinpointing specific OMTs and CYPs. nih.gov

Once candidate genes are identified, their function is typically verified through heterologous expression. nih.gov This involves cloning the gene from the source plant and expressing it in a well-characterized host system, such as the tobacco relative Nicotiana benthamiana or yeast. researchgate.netnih.gov The host organism is then supplied with the presumed substrate, and its ability to produce the expected product is measured. This method has been successfully used to confirm the functions of multiple enzymes in the colchicine pathway, including those leading to this compound. nih.gov

These genetic insights not only complete our understanding of how plants produce these complex molecules but also open the door to metabolic engineering and synthetic biology. researchgate.netrsc.org By assembling the identified biosynthetic genes in a microbial host, it may be possible to produce this compound and related valuable alkaloids in a controlled and sustainable manner. researchgate.net

Structural Modification and Analog Design Based on Androcymbine Scaffold

Design Principles for Androcymbine Derivatives

The design of this compound derivatives is primarily guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features essential for biological activity. A central principle in modifying the this compound scaffold is the preservation or mimicry of the tropolone (B20159) moiety, which has been demonstrated as critical for the cytotoxic activity observed in related Colchicaceae alkaloids. nih.gov Derivatives lacking this ring system are often inactive, establishing its role as a primary pharmacophore. nih.gov

Broader strategies for natural product analog design are also applied, including:

Function-Oriented Synthesis (FOS): This approach focuses on creating simplified analogs that retain the key functional groups responsible for biological activity while being more synthetically accessible than the complex natural product itself. rsc.org

Biology-Oriented Synthesis (BIOS): This strategy involves creating libraries of compounds that are inspired by natural product structures but explore a broader chemical space to identify novel biological activities. rsc.org

Research findings have highlighted the importance of specific structural elements, guiding the rational design of new compounds.

| Research Finding | Significance for Derivative Design | Source(s) |

| The tropolone ring is essential for cytotoxicity in related alkaloids. | Derivatives should aim to retain or mimic this functionality. | nih.gov |

| Compounds lacking the tropolone moiety were found to be inactive. | Confirms the tropolone ring as a key component of the pharmacophore. | nih.gov |

| Strategies like FOS and BIOS allow for creating simpler, active analogs. | Provides a rationale for simplifying the complex this compound structure for easier synthesis and property optimization. | rsc.org |

| Analog screening can identify compounds with improved activity and reduced toxicity. | Structural modification is a valid strategy for enhancing the therapeutic potential of the this compound scaffold. | isomerase.com |

Synthetic Strategies for Analogue and Derivative Generation

The generation of this compound analogs relies on a range of synthetic methodologies, from the complete synthesis of the natural product to the modification of key intermediates.

Total Synthesis: The total synthesis of this compound and its derivatives, such as O-methylthis compound, has been accomplished through various routes. rsc.orgacs.orgdss.go.tharchive.org These syntheses provide access to the core scaffold and allow for the introduction of modifications that are not possible through derivatization of the isolated natural product.

Biomimetic Approaches: Many synthetic strategies are inspired by the proposed biosynthetic pathway of this compound, which is believed to involve the oxidative coupling of a 1-phenethylisoquinoline precursor, (S)-autumnaline. sci-hub.seclockss.org

Pschorr Reaction and Photolysis: A key transformation in several total syntheses is the intramolecular cyclization to form the spiro-dienone core. The Pschorr reaction, involving the thermal or photolytic decomposition of a diazonium salt derived from a 1-(2-aminophenethyl)isoquinoline intermediate, has proven effective in constructing the homomorphinandienone skeleton. rsc.orgclockss.orgchemistry-chemists.com The photolytic Pschorr reaction, in particular, has been successfully used to afford O-methylthis compound. rsc.orgchemistry-chemists.com

Diverted Total Synthesis (DTS): This strategy leverages an established total synthesis route by "diverting" advanced intermediates into the production of a series of analogs. rsc.org This allows for the efficient generation of structurally related compounds by introducing modifications late in the synthetic sequence.

Chemoenzymatic Synthesis: The use of enzymes to perform specific and selective chemical transformations offers a powerful tool for analog generation. researchgate.net For instance, enzymes from the colchicine (B1669291) biosynthetic pathway, such as cytochrome P450s or O-methyltransferases, could potentially be used to modify this compound precursors or related scaffolds with high regio- and stereoselectivity. sci-hub.seresearchgate.net

Combinatorial Chemistry Approaches for Scaffold Diversification

Combinatorial chemistry provides a high-throughput platform for generating large libraries of diverse compounds, accelerating the exploration of chemical space around a given scaffold. fortunepublish.comopenaccessjournals.com While large-scale combinatorial efforts focused specifically on this compound are not extensively documented, the principles of this approach are highly applicable for diversifying its core structure.

Scaffold-Based Library Design: The this compound tricycle serves as a rigid and conformationally defined template. scielo.br Combinatorial libraries can be designed by systematically varying substituents at different positions on the scaffold, such as the aromatic rings, the nitrogen atom, or the tropolone-like ring, to probe the SAR.

Parallel Synthesis: This technique enables the simultaneous creation of a library of discrete compounds in an array format (e.g., in a 96-well plate). openaccessjournals.comslideshare.net An this compound intermediate could be subjected to a variety of building blocks in parallel to rapidly generate a collection of final products for screening.

Diversity-Oriented Synthesis (DOS): In contrast to focusing on close analogs, DOS aims to create a library of structurally diverse and complex molecules starting from a common intermediate. openaccessjournals.com This approach could be used to transform the this compound scaffold into related but distinct heterocyclic systems, potentially uncovering new biological activities.

Solid-Phase Synthesis: A key enabling technology for combinatorial chemistry is solid-phase synthesis, where a starting material is attached to an insoluble resin. fortunepublish.comslideshare.net An this compound precursor could be anchored to a solid support, allowing for the use of excess reagents and simplified purification by simple washing, followed by cleavage from the resin to release the final diversified products. nih.gov This method is particularly efficient for building libraries. nih.gov

Preclinical Pharmacological Investigations of Androcymbine and Its Analogues

In Vitro Cellular Activity Assessments

In vitro studies are fundamental in the preliminary evaluation of novel therapeutic agents, providing insights into their biological activity at the cellular level. These assessments utilize cultured cell lines to determine the potential of a compound to inhibit cell growth and to understand the mechanisms by which it exerts its effects.

The antiproliferative and cytostatic activities of chemical compounds are critical indicators of their potential as anticancer agents. waocp.org These evaluations are often the first step in screening new molecules. Antiproliferative activity refers to the ability of a compound to inhibit cell growth, while cytostatic effects involve the suppression of cell growth and division without directly causing cell death. nih.govplos.org

Androcymbine and its analogues have been subjected to such evaluations against various cancer cell lines. In one study, this compound demonstrated potent antiproliferative activity against the MDA-MB-435 melanoma cell line and the SW-620 colon cancer cell line. researchgate.net A related analogue, compound 5, also showed significant activity against these cell lines. researchgate.net However, the inhibitory effects can vary significantly even between closely related analogues and different cell lines. researchgate.net For instance, while this compound (compound 1) was potent against a lymphocytic leukemia cell line (OSU-CLL), its analogue (compound 5) displayed almost no activity in the same assay. researchgate.net

The effectiveness of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. mdpi.com Lower IC50 values are indicative of higher potency. unisi.it

Table 1: Antiproliferative Activity of this compound and Analogue 5

| Compound | Cell Line | Cancer Type | IC50 (μM) at 72h |

| This compound (1) | MDA-MB-435 | Melanoma | 1.5 researchgate.net |

| SW-620 | Colon | 0.5 researchgate.net | |

| Analogue 5 | MDA-MB-435 | Melanoma | 2.3 researchgate.net |

| SW-620 | Colon | 2.5 researchgate.net |

Understanding the specific pathways through which a compound induces cell death is crucial for its development as a therapeutic agent. The primary mechanisms include apoptosis, autophagy, and interference with the cell cycle.

Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating damaged or unwanted cells. mdpi.comaging-us.com It is a key mechanism by which many anticancer drugs exert their effects. aging-us.comnih.gov Apoptosis can be initiated through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.comthermofisher.comwikipedia.org

The extrinsic pathway is triggered by external signals, where extracellular ligands like FasL or TNF-α bind to death receptors on the cell surface. aging-us.comthermofisher.comassaygenie.com This binding leads to the recruitment of adaptor proteins and the formation of a death-inducing signaling complex (DISC), which in turn activates initiator caspase-8. researchgate.netscielo.orgcellsignal.com

The intrinsic pathway is activated by internal stimuli such as DNA damage, oxidative stress, or growth factor deprivation. thermofisher.comteachmeanatomy.info This pathway is controlled by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. mdpi.com Stress signals lead to the activation of pro-apoptotic proteins like Bax and Bak, causing the release of cytochrome c from the mitochondria. aging-us.comresearchgate.netcellsignal.com Released cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9. wikipedia.orgcellsignal.comfrontiersin.org

Both the intrinsic and extrinsic pathways converge on a common execution phase. teachmeanatomy.info The activated initiator caspases (caspase-8 and caspase-9) cleave and activate executioner caspases, such as caspase-3, -6, and -7. researchgate.netteachmeanatomy.infofrontiersin.org These executioner caspases then dismantle the cell by degrading various cellular components, leading to the characteristic morphological changes of apoptosis. teachmeanatomy.info

While this compound has shown cytotoxic effects, the specific apoptotic pathways it activates have not been fully elucidated. researchgate.netresearchgate.net

Autophagy is a cellular "self-eating" process that degrades and recycles damaged organelles and proteins to maintain cellular homeostasis. frontiersin.orgmdpi.com This process can have a dual role in cancer; it can act as a tumor suppressor by eliminating damaged components, but it can also promote tumor cell survival under stressful conditions like hypoxia or chemotherapy. frontiersin.orgnih.govnih.gov The modulation of autophagy is therefore being explored as a therapeutic strategy in cancer. frontiersin.orgnih.govmdpi.com Some anticancer treatments can induce autophagic cell death, a non-apoptotic form of programmed cell death. mdpi.com The role of this compound in the modulation of autophagy in cancer cells has not yet been reported in the available literature and remains an area for future investigation.

The cell cycle is a series of events that leads to cell division and replication. Interference with cell cycle progression is a common mechanism of action for many anticancer drugs. nih.gov These agents can cause cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases, preventing the proliferation of cancer cells. biorxiv.orgfree.fr For example, some compounds block the transition from the G1 phase to the S phase, thereby inhibiting DNA replication. nih.govbiorxiv.org A prolonged arrest in the cell cycle can ultimately lead to the induction of apoptosis. nih.govnih.gov The specific effects of this compound and its analogues on the cell cycle progression of cancer cells are not yet documented in scientific literature.

An ideal anticancer agent should exhibit selective toxicity, meaning it should be more effective at killing cancer cells while causing minimal damage to normal, healthy cells. oncodaily.comoncotarget.comnih.gov This selectivity improves the therapeutic window and reduces side effects. oncotarget.com In preclinical models, selectivity is often assessed by comparing a compound's cytotoxicity against a panel of cancer cell lines versus normal cell lines, such as human fibroblasts. mdpi.comnih.gov

The selectivity index (SI) is a ratio calculated from the cytotoxicity against normal cells versus cancer cells, with SI values greater than 2 often considered indicative of high selectivity. brieflands.com Studies on this compound analogues have shown differential effects. For example, this compound (compound 1) was found to be highly potent against a lymphocytic leukemia cell line, whereas a structurally similar analogue (compound 5) was nearly inactive in the same assay, highlighting a high degree of structural sensitivity for cytotoxic activity. researchgate.net This suggests that minor modifications to the chemical structure can significantly alter biological activity and selectivity. nih.govmdpi.comoncotarget.com

Table 2: Differential Cytotoxicity of this compound and an Analogue

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| This compound (1) | OSU-CLL | Lymphocytic Leukemia | 3.1 (at 48h) researchgate.net |

| Analogue 5 | OSU-CLL | Lymphocytic Leukemia | Nearly Inactive researchgate.net |

Mechanisms of Induced Cellular Demise Pathways

Autophagy Modulation

In Vivo Efficacy Studies in Animal Models

In vivo efficacy studies are a critical step in preclinical research, designed to determine if a potential therapeutic compound has the desired biological effect in a living organism. angelinipharma.comslideshare.net These studies are foundational for deciding whether a compound should advance to human clinical trials. angelinipharma.com For many compounds, this involves the use of animal models that are either genetically modified or induced to mimic aspects of a human disease. futurehealthjournal.combiocytogen.com

Establishment of Relevant Disease Models

Specific in vivo efficacy studies for this compound are not extensively documented in publicly available scientific literature. However, given that this compound is a colchicinoid alkaloid and a natural precursor to colchicine (B1669291), relevant disease models would logically be those where colchicine and its analogues have shown activity. researchgate.net The selection of an appropriate animal model is crucial for evaluating the potential therapeutic effects and understanding the compound's mechanism of action in a physiological context. nih.govpharmaron.com

Key therapeutic areas for which colchicine is known include inflammatory conditions and cancer. Therefore, suitable animal models to test a compound like this compound would likely fall into these categories. The goal is to select models that replicate key features of the human disease, such as joint inflammation or tumor growth, allowing for the assessment of the compound's ability to modify the disease course. futurehealthjournal.com

Below is a table of potential animal models that would be relevant for assessing the in vivo efficacy of this compound based on its classification as a colchicinoid.

| Therapeutic Area | Potential Animal Model | Rationale for Model Selection | Key Endpoints to Measure Efficacy |

| Inflammation (Gout) | Monosodium Urate (MSU) Crystal-Induced Arthritis | This model directly mimics the inflammatory cascade of a gout flare, triggered by the injection of MSU crystals into a joint or peritoneal cavity. | Joint swelling, neutrophil infiltration, pro-inflammatory cytokine levels (e.g., IL-1β), pain response. |

| Inflammation (General) | Carrageenan-Induced Paw Edema | A standard model for acute inflammation where injection of carrageenan induces a localized, measurable inflammatory response. | Paw volume/thickness, inflammatory cell infiltration, expression of inflammatory mediators. |

| Oncology | Xenograft and Syngeneic Tumor Models | Human tumor cells (xenograft) or mouse tumor cells (syngeneic) are implanted in immunodeficient or immunocompetent mice, respectively, to study anti-cancer effects. nih.gov | Tumor growth inhibition, reduction in tumor volume/weight, survival rate, analysis of cell cycle arrest. |

Evaluation of Pharmacodynamic Responses in Organisms

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of a drug on the body, or what the drug does to the organism. wikipedia.orgmsdmanuals.com It aims to characterize the relationship between drug concentration and the magnitude of the observed effect. nih.govnih.gov For this compound, specific pharmacodynamic response data from whole organisms is not detailed in the available literature.

The evaluation of pharmacodynamic responses for a compound like this compound would involve measuring its direct effects on the biological processes it is intended to modulate. nih.gov As this compound is structurally related to colchicine, which is known to interfere with microtubule formation, pharmacodynamic studies would focus on assessing the downstream consequences of this action in a living system. This could include analyzing changes in cell division, inflammatory cell migration, and cytokine secretion following administration of the compound. wikipedia.org

These studies are essential for understanding a drug's mechanism of action and for establishing a dose-response relationship, which informs the therapeutic window. msdmanuals.com

Investigation of Molecular Mechanisms and Cellular Targets

Uncovering the specific molecular interactions and cellular pathways affected by a compound is fundamental to drug development. This involves identifying the direct protein target, profiling its network of interactions, and understanding how the compound modulates key signaling cascades that govern cellular behavior.

Protein Interaction Profiling

Protein-protein interactions (PPIs) are central to nearly all biological processes, and understanding how a small molecule affects these interactions can reveal its mechanism of action. ethz.chspringernature.complos.org Modern proteomic techniques, such as co-fractionation mass spectrometry (CF-MS) or affinity purification mass spectrometry (AP-MS), allow for the large-scale mapping of protein interactomes. springernature.comnih.gov

A hypothetical table outlining the types of data generated from a protein interaction profiling study for a compound like this compound is presented below.

| Method | Type of Data Generated | Potential Insights |

| Affinity Purification-Mass Spectrometry (AP-MS) | List of proteins that co-purify with a tagged version of the drug's target protein. | Identifies components of the target's protein complex and how the drug may stabilize or disrupt these interactions. |

| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) | Changes in the thermal stability of thousands of proteins upon drug binding. nih.gov | Direct, label-free identification of primary and secondary protein targets in a cellular context. |

| Co-immunoprecipitation (Co-IP) | Validation of specific interactions between the primary target and its binding partners. | Confirms interactions suggested by large-scale screens and shows how the drug affects a specific protein pair. |

Identification of Specific Biological Target Engagement

Target engagement confirms that a drug physically interacts with its intended biological target within a cell or organism. discoverx.com Demonstrating target engagement is a crucial step to validate a compound's mechanism of action. mdpi.comscilifelab.se For the colchicinoid class of alkaloids, the primary biological target is tubulin, the protein subunit that polymerizes to form microtubules.

While direct studies on this compound are scarce, its structural similarity and shared biosynthetic pathway with colchicine strongly suggest that this compound's biological target is also tubulin. researchgate.netsemanticscholar.org Engagement with tubulin would inhibit its polymerization, disrupting the formation of the mitotic spindle and arresting cells in mitosis. This anti-mitotic activity is the principal mechanism behind the anti-cancer properties of colchicine and its analogues.

Modulation of Key Signaling Pathways

The interaction of a drug with its primary target often triggers a cascade of changes in downstream cellular signaling pathways. nih.gov The disruption of microtubule dynamics by colchicinoids is known to affect several key pathways that are critical for cell proliferation, survival, and inflammation.

By binding to tubulin, this compound is hypothesized to modulate pathways such as:

Cell Cycle Checkpoint Signaling: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle. This prevents cell division and can ultimately lead to apoptosis (programmed cell death).

Inflammasome Signaling: Microtubules are crucial for the assembly and activation of the NLRP3 inflammasome, a protein complex that drives the production of potent pro-inflammatory cytokines like IL-1β. By disrupting microtubules, colchicinoids inhibit inflammasome activation, which is a key part of their anti-inflammatory effect.

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. While the effects can be complex, disruption of the microtubule network has been shown to interfere with the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

Kinase Signaling Cascades: The integrity of the cytoskeleton can influence various kinase pathways, including mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, ERK), which are involved in stress responses, cell proliferation, and apoptosis. nih.gov

Structure Activity Relationship Sar Studies

Correlating Chemical Structural Features with Biological Potency

The biological potency of Androcymbine and related compounds is intrinsically linked to their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. mdpi.comnih.gov While extensive quantitative biological activity data for this compound itself is not widely reported in scientific literature, with some sources noting an absence of reported biological activity for the parent compound in certain contexts, the SAR can be inferred from studies on the broader class of colchicinoids and other colchicine binding site inhibitors (CBSIs). researchgate.net The general principle involves altering the molecular structure and assessing the impact on biological activity, often measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. wikipedia.orgpageplace.de

Key structural features of the homomorphinandienone scaffold of this compound, analogous to the A and C rings of colchicine, are critical for its interaction with tubulin.

The A-Ring: The trimethoxyphenyl A-ring is a common feature in many potent CBSIs, including colchicine and combretastatin (B1194345) A-4. The methoxy (B1213986) groups on this ring are known to be important for binding affinity. Studies on colchicinoids have shown that the arrangement and presence of these methoxy groups significantly influence tubulin binding. indianchemicalsociety.com

The C-Ring: The tropolone-like dienone C-ring in this compound is analogous to the tropolone (B20159) C-ring of colchicine, which is essential for its high-affinity binding and biological activity. Modifications to this ring in colchicine analogs typically lead to a significant loss of potency.

The Dienone System and Stereochemistry: The cross-conjugated dienone system in the central part of the this compound molecule contributes to its specific three-dimensional shape. The stereochemistry of the molecule is also critical, as biological systems are highly sensitive to the spatial arrangement of atoms. For instance, natural (-)-colchicine is a potent tubulin inhibitor, while its isomer, isocolchicine, is significantly less active.

The table below summarizes SAR findings for various colchicine binding site inhibitors, illustrating how specific structural modifications impact their ability to inhibit tubulin polymerization. Although not direct analogs of this compound, these examples demonstrate key principles applicable to compounds targeting the same site.

| Compound Class | Structural Modification | Effect on Biological Potency (Tubulin Inhibition) | Reference(s) |

| Combretastatins | Isomerization of cis-olefin bridge to trans | Significant loss of activity. | |

| Combretastatins | Replacement of olefin bridge with sulfonate | Potent inhibition of tubulin polymerization maintained. | |

| 2-Phenylindoles | Introduction of hydrazide at position 3 | Increased potency (some analogs more active than vincristine). | |

| Chalcones | Modifications on the two aromatic rings | Potency is highly dependent on the substitution pattern. | mdpi.com |

| Pyrrolopyrimidines | Esterification of a key carboxylic acid group | Complete loss of biological activity. | elifesciences.org |

This table is based on data from studies on various classes of colchicine binding site inhibitors to illustrate general SAR principles.

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is an abstract representation of the essential molecular features—such as hydrophobic centers, aromatic rings, hydrogen bond donors, and acceptors—that are necessary for a molecule to interact with a specific biological target. pageplace.denih.gov For inhibitors of the colchicine binding site on tubulin, a well-defined pharmacophore model has been established based on numerous active compounds. mdpi.comrsc.orgnih.gov

The generally accepted pharmacophore for a colchicine binding site inhibitor (CBSI) includes mdpi.comresearchgate.net:

Two hydrophobic or aromatic rings that occupy specific pockets within the binding site.

A specific spatial arrangement of these rings relative to each other.

A set of hydrogen bond acceptors and donors that form key interactions with amino acid residues in the binding site.

A common pharmacophore model for CBSIs identifies up to seven key features: three hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic centers, and one planar group. mdpi.comresearchgate.net

The key functional groups of this compound can be mapped onto this pharmacophore model:

Trimethoxyphenyl A-Ring: This group serves as one of the primary hydrophobic centers (H1) and fits into a hydrophobic pocket of the β-tubulin subunit. The methoxy groups act as hydrogen bond acceptors (A1, A2). mdpi.com

Dienone C-Ring: The carbonyl oxygen and the phenolic hydroxyl group on this ring are critical. The carbonyl acts as a hydrogen bond acceptor (A3), while the hydroxyl group can function as a hydrogen bond donor (D1). This ring system also contributes to the second hydrophobic region (H2). mdpi.comresearchgate.net

N-Acetyl Group: The amide functionality of the N-acetyl group on the seven-membered B-ring of related colchicinoids is a key interaction point. In this compound, the corresponding N-formyl or N-acetyl group on its precursor skeleton plays a similar role in orienting the molecule within the binding site.

The spatial relationship between the A-ring and the C-ring is crucial for fitting into the funnel-shaped colchicine binding site at the interface of the α- and β-tubulin subunits. researchgate.netcreative-diagnostics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. wikipedia.orgresearchgate.netmdpi.com These mathematical models can then be used to predict the activity of new, untested compounds. wikipedia.org

While specific QSAR studies focusing exclusively on this compound are not prominent in the literature, such analyses have been performed on the broader class of colchicinoids. researchgate.netresearchgate.netresearchgate.net These studies are highly relevant as they model the same class of compounds that share the same biological target and binding site.

Key aspects of QSAR modeling applied to colchicinoids include:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These techniques generate 3D models that visualize the steric (shape-related) and electrostatic (charge-related) fields around the molecules. nih.gov The resulting contour maps highlight regions where bulky groups or specific charges would increase or decrease biological activity.

Model Development and Validation: QSAR models are built using a "training set" of molecules with known biological activities. nih.gov The predictive power of the model is then tested using an external "test set" of compounds that were not used in the model's creation. frontiersin.org

Neural Networks: Advanced methods, such as self-organizing neural networks (SOM), have been applied to model the 3D QSAR of colchicinoids. researchgate.netnih.govresearchgate.net These models can identify complex, non-linear relationships between molecular structure and activity, potentially offering more accurate predictions than traditional linear methods. researchgate.net

The outcomes of these QSAR studies on colchicinoids allow researchers to identify the key structural determinants for potent tubulin inhibition. researchgate.net The models can quantitatively predict how modifications, such as altering substituents on the aromatic rings, will affect binding affinity and cytotoxic potency, thereby guiding the rational design of novel anticancer agents. nih.govnih.gov

Computational and in Silico Approaches in Androcymbine Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to predict and analyze the interaction between a ligand, such as androcymbine, and its protein target. mdpi.comnih.gov These methods provide a detailed, atom-level view of the binding process, which is crucial for understanding the compound's biological function. frontiersin.orgnih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. mdpi.com For this compound, the primary target of interest is the colchicine-binding site on the β-subunit of the tubulin heterodimer. nih.govmdpi.comrsc.org The process involves preparing the 3D structure of the tubulin protein, often obtained from crystallographic data, and then computationally placing the this compound molecule into the binding pocket. mdpi.compolito.it Scoring functions are used to rank the different binding poses based on estimated binding affinity, identifying the most likely interaction mode. nih.gov

Following docking, molecular dynamics simulations are employed to assess the stability and dynamics of the this compound-tubulin complex over time. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex behaves in a simulated physiological environment. mdpi.comfrontiersin.org This allows researchers to validate the docking results, observe conformational changes in both the protein and the ligand, and calculate binding free energies, which offer a more accurate estimation of binding affinity. nih.govmdpi.com Studies on compounds targeting the colchicine (B1669291) site reveal key amino acid residues that are critical for stable binding. mdpi.comnih.gov

| Amino Acid Residue | Location | Potential Interaction Type | Significance in Binding |

|---|---|---|---|

| Cys-β241 | β-tubulin | Hydrophobic Interaction | Forms a key part of the binding pocket for the trimethoxyphenyl (A-ring) moiety of colchicine-site binders. mdpi.com |

| Leu-β248 | β-tubulin | Hydrophobic Interaction | Contributes to the hydrophobic pocket accommodating the ligand. |

| Ala-β250 | β-tubulin | van der Waals Forces | Interacts with the ligand, contributing to the overall shape complementarity. |

| Val-β318 | β-tubulin | Hydrophobic Interaction | Plays a role in the binding of the tropolone (B20159) (C-ring) moiety of colchicine-like molecules. |

| Lys-β352 | β-tubulin | Hydrogen Bonding | Can form hydrogen bonds with the ligand, significantly contributing to binding affinity and specificity. mdpi.com |

| Asn-β350 | β-tubulin | Hydrogen Bonding | Acts as a potential hydrogen bond donor or acceptor, stabilizing the ligand in the binding site. |

Virtual Screening and Ligand-Based Design

Virtual screening and ligand-based design are powerful computational strategies for discovering new bioactive molecules from large chemical databases. creative-biolabs.combiorxiv.org These methods are particularly valuable in the context of this compound research for identifying novel analogues or entirely new scaffolds that mimic its activity at the tubulin-binding site.

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown or poorly characterized, but a set of active molecules is available. ajpbp.comgardp.org LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. extrapolations.com Using a known active compound like this compound as a template, pharmacophore models can be generated. ijmb.in A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model is then used as a 3D query to search compound libraries for molecules that match these features. nih.govugm.ac.id

Structure-Based Virtual Screening (SBVS) , in contrast, relies on the known 3D structure of the target protein. extrapolations.com In the case of this compound, the well-characterized structure of the colchicine-binding site on tubulin makes SBVS a highly effective approach. rsc.org This method involves docking millions of compounds from a virtual library into the binding site and scoring their potential interactions. creative-biolabs.commdpi.com The top-scoring compounds, predicted to have the highest binding affinity, are then selected for experimental testing. This approach can rapidly identify diverse chemical structures with the potential to act as tubulin inhibitors. biorxiv.org

| Strategy | Principle | Requirement | Application in this compound Research | Advantage |

|---|---|---|---|---|

| Ligand-Based Virtual Screening (LBVS) | Based on the structures of known active ligands. gardp.org | A set of molecules with known activity (e.g., this compound, colchicine). ijmb.in | Identifying new compounds with similar pharmacophoric features to this compound. | Does not require a protein structure; computationally fast. ugm.ac.id |

| Structure-Based Virtual Screening (SBVS) | Based on docking compounds into the 3D structure of the target protein. extrapolations.com | High-resolution 3D structure of the target (e.g., tubulin). rsc.org | Screening large libraries against the colchicine-binding site to find novel inhibitors. | Can identify novel chemical scaffolds unrelated to known ligands. |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a key computational tool used to forecast the biological activity of chemical compounds. cas.orgnih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. biorxiv.orgresearchgate.net For this compound research, QSAR can be used to predict the tubulin-inhibiting potency of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for chemical synthesis and experimental validation. fevir.netrsc.org

The development of a QSAR model involves several steps. First, a dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for tubulin polymerization inhibition) is compiled. nih.gov For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can represent various physicochemical properties, such as molecular weight, lipophilicity (logP), and topological indices, or 3D properties derived from the molecule's conformation. ijmb.in

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. nih.gov The resulting model's predictive power is then rigorously validated using internal and external test sets of compounds that were not used in the model's creation. researchgate.net A validated QSAR model can reliably predict the activity of new this compound derivatives, guiding the design of more potent compounds. frontiersin.orgchemistry-chemists.com

| Step | Description | Key Considerations |

|---|---|---|

| 1. Data Set Compilation | Gather a series of this compound analogues with consistently measured biological activity data. | The data must be high-quality and cover a significant range of activity and structural diversity. nih.gov |

| 2. Descriptor Calculation | Calculate molecular descriptors (1D, 2D, 3D) that quantify the structural and physicochemical properties of each molecule. | The choice of descriptors is critical and should be relevant to the biological mechanism. |

| 3. Model Building | Use statistical or machine learning methods to create a mathematical relationship between the descriptors and biological activity. | The dataset is typically split into training and test sets to build and initially evaluate the model. researchgate.net |

| 4. Model Validation | Rigorously assess the model's statistical significance, robustness, and predictive power using various validation metrics (e.g., R², Q², external validation). | A robust model should have high internal consistency and accurately predict the activity of an external set of compounds. nih.gov |

| 5. Prediction and Interpretation | Use the validated model to predict the activity of new, hypothetical this compound analogues and to understand which structural features are most important for activity. | The model's applicability domain must be considered to ensure reliable predictions. biorxiv.org |

Future Directions and Translational Prospects in Androcymbine Research

Advancements in Medicinal Chemistry Guided by Androcymbine Research

The elucidation of this compound's structure and its biogenetic relationship to colchicine (B1669291) has been a significant milestone, providing a blueprint for medicinal chemists. nih.gov this compound, a homomorphinandienone alkaloid, represents a critical structural checkpoint in the complex biosynthetic pathway that originates from the amino acids phenylalanine and tyrosine. nih.govrsc.org Understanding the enzymatic transformations that form the this compound scaffold and its subsequent rearrangement into the tropolone (B20159) ring of colchicine offers profound inspiration for synthetic chemistry. nih.govrsc.org

Medicinal chemistry advancements guided by this compound research focus on several key areas:

Bio-inspired Synthesis : Chemists are leveraging the logic of the biosynthetic pathway to design novel synthetic routes. Bio-inspired investigations into the reactions of related precursors have led to the creation of libraries of colchicine-like compounds. researchgate.net This approach not only provides access to the natural product but also generates a diverse set of analogues for biological screening.

Structure-Activity Relationship (SAR) Studies : The this compound scaffold provides a platform for systematic modifications to probe the relationship between chemical structure and biological activity. By synthesizing derivatives and analogues, researchers can identify the key pharmacophoric features required for therapeutic effects, such as cytotoxicity against cancer cells. researchgate.netnih.gov This process is essential for optimizing lead compounds to enhance potency and reduce toxicity. niper.gov.in

Total Synthesis and Analogue Development : The total synthesis of this compound and related phenethylisoquinoline alkaloids has been a long-standing challenge that, once overcome, provides a foundation for creating structurally novel molecules that are not accessible from natural sources. researchgate.net These synthetic strategies enable the development of derivatives with potentially improved pharmacological properties. farmaciajournal.comshd-pub.org.rs

Exploration of this compound Scaffold for Novel Preclinical Drug Candidates

The exploration of this scaffold involves several approaches:

Scaffold Hopping and Modification : Researchers use the this compound framework as a starting point and apply strategies like "scaffold hopping" to design new core structures that retain the desired biological activity but may have improved properties, such as better metabolic stability or lower toxicity. niper.gov.innih.gov

Development of Anticancer Agents : Inspired by colchicine's ability to inhibit tubulin polymerization, many preclinical studies focus on creating analogues that are potent against various cancer cell lines. explorationpub.comup.ac.za For example, a bio-inspired synthesis approach yielded a library of colchicine-related compounds, some of which showed significant cytotoxic properties against colon cancer cells. researchgate.net Other synthetic analogues have been developed and tested against a range of human cancer cell lines, demonstrating the therapeutic potential of this chemical class. mdpi.comiiitd.edu.in The goal is often to find compounds with a wider therapeutic window than colchicine itself, which is limited by its toxicity. nih.gov

Preclinical Evaluation : Promising analogues undergo rigorous preclinical evaluation. This includes in vitro testing to determine their potency (e.g., IC50 values) against various cancer cell lines and mechanistic studies to understand how they work at a molecular level, such as inducing cell cycle arrest and apoptosis. mdpi.comnih.gov Successful in vitro candidates may then advance to in vivo animal models to assess their efficacy and safety before being considered for clinical trials. nih.gov

| Compound/Analogue | Scaffold Type | Target/Mechanism | Observed Preclinical Activity | Reference |

|---|---|---|---|---|

| Colchicine | Tropolone Alkaloid | Tubulin Polymerization Inhibitor | Anti-inflammatory; potent mitotic poison. Used as a benchmark in studies. | nih.gov |

| ZD6126 (Allocolchinoid) | Allocolchicinoid | Tubulin Polymerization Inhibitor; Vascular-disrupting agent | Investigated as a potential anticancer agent. | nih.gov |

| FBA-TPQ | Iminoquinone Analogue | Inhibition of oncogenes; activation of DNA damage response | Inhibited pancreatic cancer cell growth and xenograft tumors with minimal host toxicity. | mdpi.com |

| Synthetic Colchicine-like Compound | Phenanthrene derivative | Cytotoxicity | Demonstrated significant cytotoxic properties against the HT-29 colon cancer cell line. | researchgate.net |

| Schizandrin Derivative (Compound 5) | Dibenzocyclooctadiene Lignan | Mitotic Agent; occupies colchicine binding pocket of tubulin | Potent cytotoxic activity against DU-145 prostate cancer cells (IC50 = 1.38 μM). | nih.gov |

Bioengineering and Biomaterial Applications (Scaffold-Based)

While this compound itself is a small molecule, its inherent biological activities—and those of its derivatives like colchicine—present intriguing possibilities for bioengineering and biomaterial applications. The central concept involves using a biodegradable physical scaffold, a three-dimensional porous structure, as a delivery vehicle for bioactive compounds to guide tissue regeneration. royalsocietypublishing.orgacs.org

Potential Applications in Tissue Engineering:

The primary goal in tissue engineering is to create a temporary structure (a scaffold) that supports cell growth and guides the formation of new tissue, which eventually replaces the scaffold as it degrades. royalsocietypublishing.orgmdpi.com These scaffolds can be fabricated from natural polymers like chitosan, collagen, and gelatin to mimic the natural extracellular matrix (ECM). mdpi.comclinmedjournals.orgmdpi.com

The potent anti-mitotic and anti-inflammatory properties of the this compound-colchicine class of alkaloids could be harnessed in this context:

Modulating Inflammation: After implantation, biomaterials can trigger an immune response. blackwells.co.uk Incorporating a colchicine-like compound into a scaffold could help modulate the local inflammatory environment, which is critical for successful tissue integration and healing. royalsocietypublishing.org

Controlling Cell Proliferation: In applications like cartilage or nerve regeneration, it is crucial to control the growth and differentiation of specific cell types. mdpi.com An anti-proliferative agent released from the scaffold could prevent the formation of undesirable fibrous scar tissue, thereby promoting the growth of the desired functional tissue.

Vascular Tissue Engineering: The development of small-diameter blood vessels is a major challenge. Scaffolds are used to support the growth of endothelial and smooth muscle cells. clinmedjournals.org The controlled release of a bioactive agent could influence cell attachment, proliferation, and organization, potentially improving the outcomes of vascular grafts. clinmedjournals.org

Although the direct incorporation of this compound into biomaterials is not yet a focus of research, the principle of using natural product-based scaffolds is well-established. blackwells.co.uk The unique bioactivity of the tropolone ring structure found in colchicine makes it a candidate for future exploration in the design of "smart" biomaterials that actively direct tissue regeneration. researchgate.net

Emerging Technologies in Natural Product Discovery and Development

The discovery and development of this compound and related alkaloids are being revolutionized by emerging technologies that accelerate the pace of research from gene discovery to industrial production.

Multi-Omics and Bioinformatics : The complete biosynthetic pathway of colchicine, which proceeds through this compound, was recently elucidated using a combination of genomics, transcriptomics (gene expression analysis), and metabolomics. nih.govnih.govfrontiersin.org By comparing the transcriptomes of different tissues in colchicine-producing plants, scientists could identify candidate genes that are co-expressed with known pathway genes. researchgate.net This "guilt-by-association" approach, powered by bioinformatics, was critical for discovering the novel enzymes responsible for this compound's formation and its conversion to colchicine. researchgate.netrsc.org

Synthetic Biology and Metabolic Engineering : Once the biosynthetic genes are identified, they can be transferred into a microbial host like yeast (Saccharomyces cerevisiae) or a model plant like Nicotiana benthamiana. rsc.orgacs.org This field, known as synthetic biology, allows for the complete reconstruction of the alkaloid's production pathway in a fast-growing, contained organism. nih.govoup.commpg.de Metabolic engineering is then used to optimize the microbial host's metabolism to maximize the yield of the desired compound, providing a sustainable and scalable production platform that avoids reliance on slow-growing or rare plants. oup.comrsc.org The total biosynthesis of colchicine from primary metabolites has already been demonstrated in a model plant, a landmark achievement that opens the door for industrial biomanufacturing. nih.govacs.org

Artificial Intelligence (AI) and Machine Learning (ML) : AI is transforming natural product discovery by rapidly analyzing vast datasets. tijer.orgnih.gov ML models can predict the function of enzymes, identify potential biosynthetic gene clusters in newly sequenced genomes, and screen virtual libraries of this compound-like scaffolds to predict their bioactivity and drug-like properties. cas.orgijrpas.comacs.org This computational approach helps prioritize which novel compounds should be synthesized and tested, dramatically accelerating the hit-to-lead phase of drug discovery and reducing costs. ijrpas.compistoiaalliance.org AI-powered tools are becoming indispensable for de-orphanizing natural products (i.e., finding their biological targets) and for the de novo design of new molecules inspired by natural scaffolds. creative-diagnostics.comtijer.org

| Technology | Description | Application in this compound/Colchicine Research | Reference |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | High-throughput sequencing of all RNA molecules in a cell or tissue to quantify gene expression. | Identified co-expressed genes involved in the colchicine biosynthetic pathway in Gloriosa superba. | nih.govresearchgate.net |

| Metabolic Engineering | The optimization of genetic and regulatory processes within cells to increase the production of a specific substance. | Used to engineer yeast and model plants (N. benthamiana) to produce colchicine precursors and related alkaloids. | rsc.orgmpg.de |

| Synthetic Biology | The design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. | Reconstituted the entire 16-enzyme biosynthetic pathway to a colchicine precursor in N. benthamiana. | rsc.orgnih.gov |

| Artificial Intelligence (AI) / Machine Learning (ML) | Computational algorithms that identify patterns in large datasets to make predictions or decisions. | Predicts biosynthetic gene clusters, screens virtual compound libraries, predicts bioactivity (SAR), and aids in the design of novel drug candidates. | cas.orgijrpas.comacs.orgnih.gov |

Q & A

Basic Research Questions

Q. How can researchers identify understudied aspects of androcymbine’s chemical structure or biosynthesis pathways?

- Methodological Answer : Begin with a systematic literature review using databases like SciFinder or Reaxys to map existing studies on 1-phenethylisoquinoline alkaloids . Apply the PICO framework (Population: plant species; Intervention: extraction methods; Comparison: related alkaloids; Outcome: structural elucidation) to isolate gaps. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed questions. For example, compare NMR/X-ray crystallography data across studies to identify inconsistencies in stereochemical assignments .

Q. What experimental methodologies are recommended for characterizing this compound’s bioactivity in vitro?

- Methodological Answer : Design dose-response assays (e.g., enzyme inhibition or cytotoxicity tests) using standardized cell lines (e.g., HEK-293 or HepG2). Include positive controls (e.g., known alkaloid inhibitors) and account for solvent interference by using vehicle controls. Validate results via LC-MS or HPLC to confirm compound stability during assays . Triplicate experiments with blinded data analysis reduce bias .

Q. How should researchers conduct a literature review to contextualize this compound within the broader Amaryllidaceae alkaloid family?

- Methodological Answer : Use keyword combinations (e.g., “this compound AND biosynthesis,” “1-phenethylisoquinoline AND pharmacology”) across PubMed, Scopus, and specialized botanical databases. Screen for studies published in the last decade, prioritizing high-impact journals. Create a matrix to compare reported bioactivities (e.g., IC50 values, target receptors) and note discrepancies in methodologies (e.g., extraction solvents, assay protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50 values across studies)?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Stratify results by experimental conditions (e.g., pH, temperature) and assay types (e.g., fluorometric vs. colorimetric). Apply statistical tools like ANOVA to identify confounding variables. Replicate key experiments under controlled conditions to isolate variables (e.g., purity of isolated compound) .

Q. What strategies mitigate challenges in designing in vivo studies for this compound’s neuropharmacological effects?

- Methodological Answer : Use transgenic animal models (e.g., Aβ-overexpressing mice for Alzheimer’s studies) to target specific pathways. Employ pharmacokinetic profiling to determine bioavailability and blood-brain barrier penetration. Address ethical considerations via IACUC protocols, including humane endpoints and sample size justification using power analysis .

Q. How can researchers optimize data analysis for this compound’s metabolomic profiles in plant tissues?

- Methodological Answer : Combine GC-MS and NMR datasets with multivariate analysis (e.g., PCA or OPLS-DA) to distinguish this compound from co-occurring alkaloids. Use open-source tools like XCMS Online for peak alignment and annotation. Validate findings with isotopic labeling experiments to trace biosynthetic precursors .

Q. What protocols ensure reproducibility when working with limited plant material containing this compound?

- Methodological Answer : Standardize extraction protocols (e.g., Soxhlet vs. maceration) and document solvent ratios, temperatures, and durations. Share raw spectral data (e.g., via MetaboLights) and adhere to MIAME standards for microarray data. Collaborate with botanical gardens or herbaria to secure voucher specimens for taxonomic validation .

Q. How should researchers address heterogeneity in this compound’s reported ecological roles (e.g., allelopathic vs. antimicrobial functions)?

- Methodological Answer : Conduct field experiments comparing this compound concentrations across soil types and microbial communities. Use metagenomics to profile microbial shifts in response to compound exposure. Apply ecological modeling (e.g., Lotka-Volterra equations) to predict competitive interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.